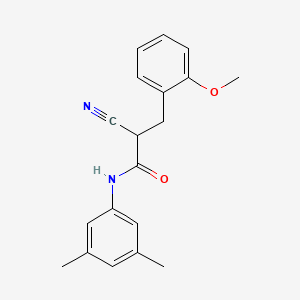
2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide
Overview
Description
2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide is a compound with significant potential in pharmaceutical research, particularly in the field of cancer treatment. Its molecular formula is and it has a molecular weight of 308.4 g/mol. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20N2O2
- Molecular Weight : 308.4 g/mol
- CAS Number : 1260986-10-4
Biological Activity Overview
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's mechanism of action primarily involves inducing apoptosis and inhibiting cell proliferation.
Cytotoxic Effects
The compound has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
- CEM-13 (acute lymphoblastic leukemia)
Table 1: IC50 Values of this compound
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 0.48 | Prodigiosin (1.93) |
| U-937 | 0.76 | Doxorubicin (0.12) |
| CEM-13 | 0.19 | - |
The biological activity of this compound is attributed to its ability to:
- Induce Apoptosis : Flow cytometry assays have demonstrated that the compound triggers apoptosis in a dose-dependent manner, increasing caspase-3/7 activity in cancer cells.
- Cell Cycle Arrest : Studies indicate that it can arrest cell proliferation at the G1 phase in MCF-7 cells, suggesting a mechanism that hampers cell cycle progression.
Case Studies and Research Findings
- Study on MCF-7 Cells : In vitro studies revealed that this compound significantly increased p53 expression levels and cleaved caspase-3 in MCF-7 cells, leading to enhanced apoptotic death .
- Comparative Analysis with Other Compounds : The compound showed comparable or superior activity against certain cancer cell lines when compared to established chemotherapeutic agents like doxorubicin and tamoxifen .
Properties
IUPAC Name |
2-cyano-N-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-14(2)10-17(9-13)21-19(22)16(12-20)11-15-6-4-5-7-18(15)23-3/h4-10,16H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOECVNYIOQZJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















